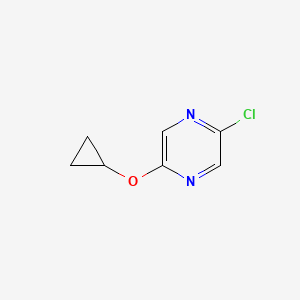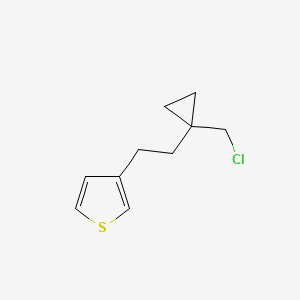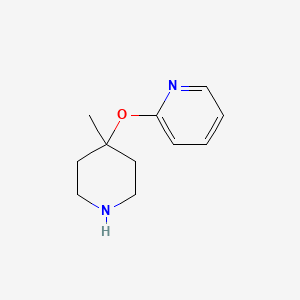
2-Chloro-5-cyclopropoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropoxypyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chlorine atom at the second position and a cyclopropoxy group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropoxypyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloropyrazine with cyclopropanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclopropanol attacks the chlorine-substituted carbon on the pyrazine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-cyclopropoxypyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-azido-5-cyclopropoxypyrazine or 2-thio-5-cyclopropoxypyrazine can be formed.
Oxidation Products: Oxidation can yield compounds like 2-chloro-5-cyclopropoxy-3-pyrazinone.
Reduction Products: Reduction can lead to derivatives like this compound-3-amine.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropoxypyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
2-Chloro-5-cyclopropoxypyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-5-methoxypyrazine: Similar but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-5-ethoxypyrazine: Similar but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Chloro-5-cyclopropoxypyrazine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
NBMDXXBIUNAACK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CN=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)











